REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[CH:9][S:10][C:3]=12.[Li]CCCC.Br[C:17]1[CH:22]=[CH:21][C:20]([CH:23]2[O:27][CH2:26][CH2:25][O:24]2)=[CH:19][N:18]=1>C1COCC1.[Cl-].[Cl-].[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[O:24]1[CH2:25][CH2:26][O:27][CH:23]1[C:20]1[CH:21]=[CH:22][C:17]([C:9]2[S:10][C:3]3[C:4](=[N:5][CH:6]=[CH:7][C:2]=3[Cl:1])[CH:8]=2)=[N:18][CH:19]=1 |f:4.5.6,^1:39,41,60,79|
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Name
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|
Quantity
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14 g
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Type
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reactant
|
Smiles
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ClC1=C2C(=NC=C1)C=CS2
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Name
|
|
Quantity
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137 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
|
34.4 mL
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
89 mL
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Type
|
catalyst
|
Smiles
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[Cl-].[Cl-].[Zn+2]
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Name
|
|
Quantity
|
15.8 g
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Type
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reactant
|
Smiles
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BrC1=NC=C(C=C1)C1OCCO1
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
3.18 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at RT for 10 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux under an atmosphere of N2 gas for 1 hour
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Duration
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1 h
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was then cooled to RT
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Type
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CUSTOM
|
Details
|
partitioned between saturated ammonium hydroxide solution and EtOAc
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Type
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CUSTOM
|
Details
|
The organic phase was collected
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous Na2SO4
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Type
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FILTRATION
|
Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The resultant material was triturated with EtOAc
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)C=1C=CC(=NC1)C1=CC2=NC=CC(=C2S1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.4 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |